3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-3-1-5-17(11-15)24(22,23)20-12-14-6-9-21(10-7-14)16-4-2-8-19-13-16/h1-5,8,11,13-14,20H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNUCIENXJBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is primarily investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. Specifically, it has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively target cancer cells resistant to conventional therapies .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial activity. Research has highlighted the effectiveness of this compound against a range of bacterial strains, including those resistant to standard antibiotics. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides .
Pharmacology
The pharmacological profile of this compound shows promise in treating various conditions:
Neurological Disorders
This compound is being explored for its potential neuroprotective effects. Preliminary studies suggest that it may help in managing neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Cardiovascular Applications
Research indicates that compounds with similar structures can influence cardiovascular health by improving endothelial function and reducing inflammation. Further investigations are necessary to confirm these effects specifically for this compound .
Material Science
Beyond biological applications, this compound's unique chemical structure allows for potential use in material science:
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to develop novel polymeric materials using derivatives of this compound that could be used in various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a potent anticancer effect .
Case Study 2: Antimicrobial Activity
In an investigation published in Antibiotics, researchers assessed the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited considerable antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in:
- Aromatic substituents on the sulfonamide benzene ring (e.g., Cl, OCH₃, naphthyl).
- Heterocyclic moieties attached to the piperidine ring (e.g., biphenyl-2-yloxy, thiophene, pyrazole).
Key Observations :
- Substituent Impact on Yield : Electron-withdrawing groups (e.g., Cl, F) generally result in moderate-to-high yields (67–83%), while bulkier groups (e.g., naphthyl in Compound 18 ) may reduce efficiency.
- Physical State : Methoxy-substituted analogs (e.g., Compound 17) often crystallize as solids, whereas halogenated derivatives remain oils, suggesting substituent polarity influences crystallinity .
Physicochemical and Analytical Properties
- Chromatographic Behavior : Biphenyl-2-yloxy analogs (e.g., Compound 21 ) exhibit distinct retention times in UPLC, correlating with increased molecular weight and hydrophobicity.
- Spectroscopic Data : Fluorine atoms produce characteristic ¹⁹F NMR shifts (δ ~ -110 to -120 ppm for aryl-F), aiding structural confirmation .
Biological Activity
3-Fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound featuring a complex structure that includes a benzene sulfonamide core, a fluoro group, and a piperidinyl-pyridinyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Fluoro group : Enhances lipophilicity and biological activity.
- Pyridine and piperidine rings : Often associated with various biological activities, including receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Fluoro-N-((1-(pyridin-3-yl)... | MCF-7 | 0.87 |
| MDA-MB-231 | 1.75 | |
| 5-Fluorouracil | MCF-7 | 17.02 |
| MDA-MB-231 | 11.73 |
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. It may disrupt signaling pathways critical for tumor growth, such as PI3K/Akt signaling, which is often implicated in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. The presence of the sulfonamide group is known to enhance antibacterial properties by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 0.0039 |
| Escherichia coli | Active | 0.025 |
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of derivatives related to this compound, revealing promising results in inhibiting tumor growth in various cancer models . The study utilized molecular modeling to predict binding affinities to target proteins, further supporting its potential as an effective therapeutic agent.
Q & A
Q. Table 1. Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 78 | 98 | Reduced reaction time (2h vs. 8h) |
| Traditional reflux | 65 | 92 | Lower equipment cost |
Q. Table 2. Structural Parameters from X-ray vs. DFT
| Parameter | X-ray Value | DFT Value | Deviation |
|---|---|---|---|
| C-F bond length | 1.34 Å | 1.32 Å | 0.02 Å |
| Dihedral angle | 112° | 108° | 4° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
